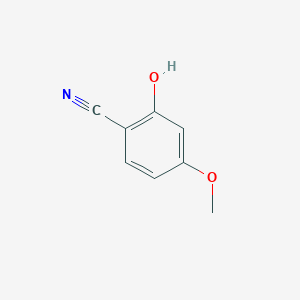

2-Hydroxy-4-methoxybenzonitrile

Overview

Description

2-Hydroxy-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCOc1ccc(C#N)c(O)c1 . The InChI code is 1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

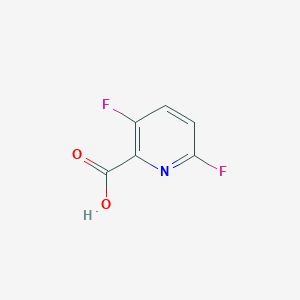

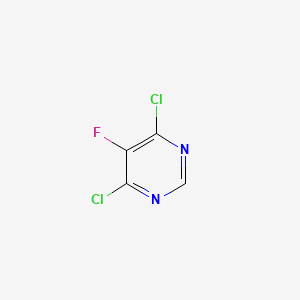

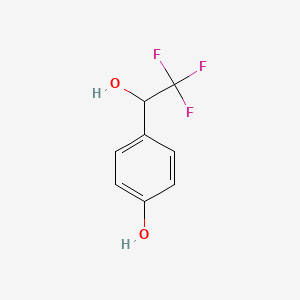

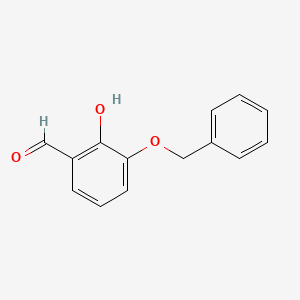

2-Hydroxy-4-methoxybenzonitrile serves as a precursor in the synthesis of various organic compounds. A notable route includes the synthesis of substituted 2-amino-4-quinazolinones starting from derivatives of this compound. This process involves substitutions and hydrolysis leading to o-fluorobenzoic acid derivatives, which are further condensed with N,N-disubstituted guanidines to afford 2-amino-4-quinazolinone derivatives (Fray et al., 2006). Additionally, electro-oxidation cyanation of p-methoxybenzyl alcohol to aryl nitriles, including this compound, showcases its role in electrochemical synthesis, providing a high yield of aryl nitriles under optimized conditions (Cao et al., 2019).

Analytical Chemistry Applications

The compound's derivatives, particularly those related to UV absorbers like 2-hydroxy-4-methoxybenzophenone, are determined in environmental water samples using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical procedure underscores the environmental relevance of this compound derivatives in monitoring UV filters in aquatic environments (Negreira et al., 2009).

Material Science and Photophysical Properties

In material science, this compound and its derivatives are explored for their potential in photophysical applications. Studies on 2-methoxybenzonitrile, for example, involve two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy, offering insights into its electronic and structural properties critical for material design (Zhao et al., 2019).

Corrosion Inhibition

Research into 2-aminobenzene-1,3-dicarbonitriles, closely related to this compound, demonstrates their efficacy as corrosion inhibitors for metals. Such studies reveal the potential of these compounds to significantly enhance the lifespan of metals in corrosive environments, showcasing the broader applications of this compound derivatives in industrial maintenance (Verma et al., 2015).

Dye-Sensitized Solar Cells

The role of 4-methoxybenzonitrile in dye-sensitized solar cells highlights the importance of this compound derivatives in renewable energy technologies. Density Functional Theory (DFT) studies provide insights into the electronic structures and photovoltaic properties of these compounds, suggesting their utility in enhancing solar cell efficiency (Prakasam et al., 2013).

Mechanism of Action

2-Hydroxy-4-methoxybenzonitrile has been found to exhibit antibacterial and antibiofilm activities. It has been shown to inhibit biofilm formation in a concentration-dependent manner, increase the release of intracellular proteins and nucleic acid contents from methicillin-resistant Staphylococcus aureus (MRSA), and dislodge nearly 80% of the preformed biofilms of MRSA at the tested concentrations .

Safety and Hazards

2-Hydroxy-4-methoxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methoxybenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is vital for cell growth and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in altered metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRYADKKCJHYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465344 | |

| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39835-11-5 | |

| Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

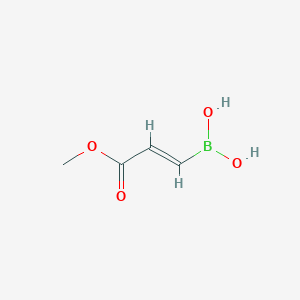

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)